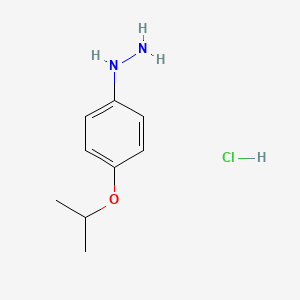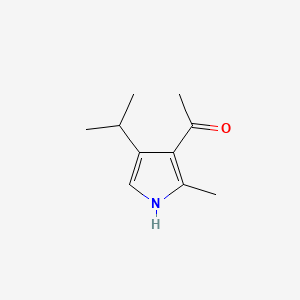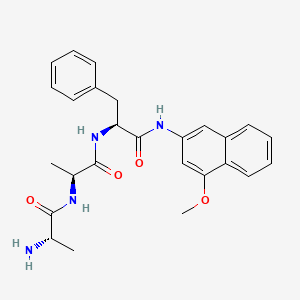
Argatroban-d3
Vue d'ensemble
Description
L’Argatroban-d3 (chlorhydrate) est un inhibiteur direct de la thrombine synthétique utilisé principalement comme anticoagulant. Il s’agit d’une forme deutérée de l’argatroban, ce qui signifie qu’il contient des atomes de deutérium au lieu d’atomes d’hydrogène. Cette modification peut améliorer la stabilité et les propriétés pharmacocinétiques du composé. L’this compound (chlorhydrate) est utilisé comme étalon interne pour la quantification de l’argatroban dans diverses applications analytiques .
Applications De Recherche Scientifique
Argatroban-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of argatroban.
Biology: Employed in studies involving thrombin inhibition and blood coagulation.
Medicine: Investigated for its potential use in treating conditions related to thrombosis and heparin-induced thrombocytopenia.
Industry: Utilized in the pharmaceutical industry for the development and quality control of anticoagulant drugs
Mécanisme D'action
L’Argatroban-d3 (chlorhydrate) exerce ses effets en inhibant la thrombine, une enzyme clé du processus de coagulation sanguine. Il se lie au site actif de la thrombine, empêchant la conversion du fibrinogène en fibrine, qui est essentielle à la formation des caillots sanguins. Cette inhibition réduit le risque de thrombose et aide à gérer des affections comme la thrombopénie induite par l’héparine. Les cibles et les voies moléculaires impliquées comprennent le site actif de la thrombine et la cascade de coagulation .
Analyse Biochimique
Biochemical Properties
Argatroban-d3 plays a crucial role in biochemical reactions. It rapidly and reversibly binds to the thrombin active site and exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . This includes fibrin formation, activation of coagulation factors (V, VIII, and XIII), activation of protein C, and platelet aggregation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically thrombin . It inhibits thrombin, leading to changes in gene expression and preventing the activation of coagulation factors .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. It has been determined in body fluids from forensic cases and in therapeutic drug monitoring . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are important aspects of its biochemical profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are crucial for understanding its biochemical properties .
Metabolic Pathways
This compound is involved in the coagulation cascade, a critical metabolic pathway . It interacts with thrombin, a key enzyme in this pathway . Its effects on metabolic flux or metabolite levels are significant .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation is significant .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are important. It is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
La synthèse de l’Argatroban-d3 (chlorhydrate) implique plusieurs étapes, en commençant par la L-arginine. Le processus comprend l’introduction d’atomes de deutérium à des positions spécifiques dans la molécule. Les conditions réactionnelles impliquent généralement l’utilisation de réactifs et de solvants deutérés pour assurer l’incorporation du deutérium. Les méthodes de production industrielle pour l’this compound (chlorhydrate) sont similaires à celles utilisées pour l’argatroban, avec des étapes supplémentaires pour introduire des atomes de deutérium .
Analyse Des Réactions Chimiques
L’Argatroban-d3 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de produits oxydés.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs pour produire des formes réduites du composé.
Substitution : Les réactions de substitution impliquent le remplacement d’atomes ou de groupes spécifiques dans la molécule par d’autres atomes ou groupes. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. .
Applications de recherche scientifique
L’this compound (chlorhydrate) a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de l’argatroban.
Biologie : Employé dans des études impliquant l’inhibition de la thrombine et la coagulation sanguine.
Médecine : Étudié pour son utilisation potentielle dans le traitement des affections liées à la thrombose et à la thrombopénie induite par l’héparine.
Industrie : Utilisé dans l’industrie pharmaceutique pour le développement et le contrôle de la qualité des médicaments anticoagulants
Comparaison Avec Des Composés Similaires
L’Argatroban-d3 (chlorhydrate) est comparé à d’autres inhibiteurs directs de la thrombine tels que :
Bivalirudine : Un autre inhibiteur direct de la thrombine utilisé dans des contextes cliniques similaires.
Dabigatran : Un inhibiteur direct de la thrombine oral ayant des propriétés pharmacocinétiques différentes.
Lépirudine : Une hirudine recombinante utilisée comme anticoagulant. L’unicité de l’this compound (chlorhydrate) réside dans sa forme deutérée, qui peut offrir une stabilité et des avantages pharmacocinétiques améliorés par rapport à ses homologues non deutérés
Propriétés
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-HKEDOSAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


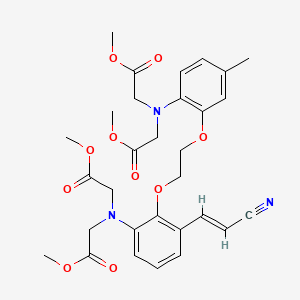
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/new.no-structure.jpg)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)



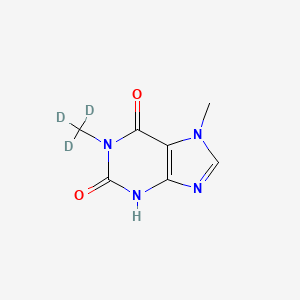
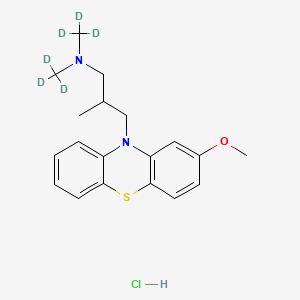

![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)
